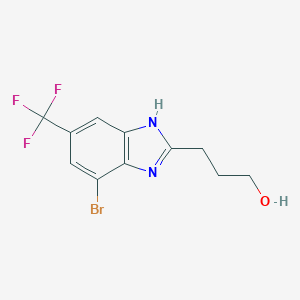

4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole

Übersicht

Beschreibung

4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of Bromine: Bromination of the benzimidazole core can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

Addition of Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent like 3-chloropropanol.

Incorporation of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzimidazole.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrogen-substituted benzimidazole.

Substitution: Formation of various substituted benzimidazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole has several scientific research applications, including:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the effects of trifluoromethyl and hydroxypropyl groups on biological activity.

Chemical Biology: It can serve as a probe to investigate molecular interactions and pathways in cells.

Industrial Applications: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole depends on its specific target and application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxypropyl group can improve its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-(3-hydroxypropyl)benzimidazole: Lacks the trifluoromethyl group, which may result in different biological activity and properties.

2-(3-Hydroxypropyl)-6-(trifluoromethyl)benzimidazole: Lacks the bromine atom, which may affect its reactivity and interactions.

4-Bromo-6-(trifluoromethyl)benzimidazole: Lacks the hydroxypropyl group, which may influence its solubility and bioavailability.

Uniqueness

4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole is unique due to the combination of bromine, hydroxypropyl, and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-Bromo-2-(3-hydroxypropyl)-6-(trifluoromethyl)benzimidazole (CAS 175135-16-7) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into its structure, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 323.11 g/mol. Key structural features include:

- Bromine atom at position 4.

- Hydroxypropyl group at position 3.

- Trifluoromethyl group at position 6.

These substitutions are critical for the compound's biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a range of biological activities, including:

- Anti-inflammatory effects : Many benzimidazoles interact with various receptors, such as cannabinoid receptors and transient receptor potential channels, demonstrating significant anti-inflammatory properties .

- Antitumor activity : Certain derivatives have shown promising results in inhibiting cancer cell proliferation across multiple cancer types, including lung cancer cell lines like A549 and HCC827 .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Studies suggest that modifications in the benzimidazole structure can enhance the inhibition of kinases involved in inflammatory responses and cancer progression. For instance, compounds with specific substitutions have demonstrated potent inhibition of lymphocyte-specific kinase (Lck) and Janus kinase (JAK) pathways .

- Receptor Interaction : The compound may exert its effects through binding to various receptors, including COX-2, which is crucial for mediating inflammation and pain responses. Selective inhibition of COX-2 over COX-1 has been noted in related studies .

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives similar to this compound:

- Study on Antitumor Activity : A recent study evaluated a series of benzimidazole derivatives for their antitumor activity against lung cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, with IC50 values ranging from 0.85 µM to 5.13 µM across different assays .

- Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory properties of benzimidazole derivatives, revealing that certain compounds exhibited significant inhibition of pro-inflammatory cytokine production at nanomolar concentrations .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

3-[4-bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF3N2O/c12-7-4-6(11(13,14)15)5-8-10(7)17-9(16-8)2-1-3-18/h4-5,18H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIDMDLISUPTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)CCCO)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371292 | |

| Record name | 3-[4-Bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-16-7 | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-benzimidazole-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-Bromo-6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.